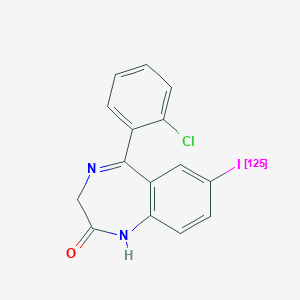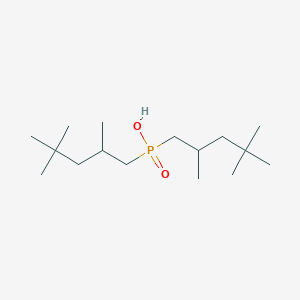
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a radiolabeled compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other related disorders. The inclusion of the radioactive isotope iodine-125 allows this compound to be used in various scientific research applications, particularly in the fields of pharmacology and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine core structure.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Radioiodination: The final step involves the introduction of iodine-125. This is usually achieved through an electrophilic substitution reaction using a suitable iodine-125 source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to handle the radioactive material safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions can also occur, often targeting the carbonyl group in the benzodiazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl and iodine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and chlorinating agents are used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields hydroxylated derivatives.
Reduction: Reduction often results in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is widely used in scientific research:
Pharmacology: It is used to study the binding characteristics and pharmacokinetics of benzodiazepines.
Neuroscience: The compound helps in mapping benzodiazepine receptors in the brain using imaging techniques like positron emission tomography (PET).
Medicine: It aids in the development of new therapeutic agents targeting benzodiazepine receptors.
Industry: The compound is used in quality control and validation of benzodiazepine-related pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant effects. The radioactive iodine-125 allows for precise tracking and imaging of the compound’s distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- apart is its radiolabeled iodine-125, which allows for detailed imaging and tracking in scientific studies. This makes it particularly valuable in research settings where understanding the precise localization and interaction of benzodiazepines is crucial.
Properties
CAS No. |
106077-19-4 |
|---|---|
Molecular Formula |
C15H10ClIN2O |
Molecular Weight |
394.61 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
InChI Key |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Isomeric SMILES |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Synonyms |
7-iodoclonazepam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)





![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)



![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
